molecular formula C12H10N2O5 B14950933 Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate

Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate

Cat. No.: B14950933
M. Wt: 262.22 g/mol
InChI Key: UKBSTFRRKWGHPS-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate is an organic compound with the molecular formula C12H10N2O5. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a cyano group, a nitrophenyl group, and an ester functional group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-nitrobenzaldehyde in the presence of a base such as piperidine or ammonium acetate. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as metal-organic frameworks (MOFs) can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Scientific Research Applications

Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and versatility of this compound in various applications.

Properties

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)10(7-13)11(15)8-3-5-9(6-4-8)14(17)18/h3-6,10H,2H2,1H3

InChI Key

UKBSTFRRKWGHPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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